An In-depth Technical Guide to N-0861 Racemate: A Selective Adenosine A1 Receptor Antagonist
An In-depth Technical Guide to N-0861 Racemate: A Selective Adenosine A1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-0861 racemate, with the chemical name (±)-N-(endo-bicyclo[2.2.1]hept-2-yl)-9-methyl-9H-purin-6-amine, is a potent and highly selective antagonist of the adenosine A1 receptor. Its ability to selectively block the A1 receptor subtype over other adenosine receptors has made it a valuable research tool for elucidating the physiological roles of this receptor and a potential therapeutic agent for various cardiovascular and neurological conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of N-0861 racemate, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Properties
N-0861 is a purine derivative characterized by a bicyclo[2.2.1]heptane (norbornane) moiety attached to the exocyclic amino group at the 6-position of a 9-methyladenine core. The racemate consists of an equal mixture of the (1R,2R,4S)- and (1S,2S,4R)-enantiomers.
Chemical Structure:
-
Chemical Name: (±)-N-(endo-bicyclo[2.2.1]hept-2-yl)-9-methyl-9H-purin-6-amine
-
Molecular Formula: C₁₃H₁₇N₅
-
SMILES: CN1C=NC2=C1N=C(NC3CC4CCC3C4)N=C2
-
InChI: InChI=1S/C13H17N5/c1-18-7-14-11-12(15-6-16-13(11)18)17-10-5-8-2-3-9(10)4-8/h6-10H,2-5H2,1H3,(H,15,16,17)
Physicochemical Properties:
A summary of the key physicochemical properties of N-0861 racemate is presented in Table 1.
| Property | Value |
| Molecular Weight | 243.31 g/mol |
| CAS Number | 121241-87-0 |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO |
| LogP | 2.17 |
Synthesis of N-0861 Racemate
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of 6-chloro-9-methylpurine in a suitable solvent such as n-butanol or dimethylformamide (DMF), an equimolar amount of racemic endo-2-aminonorbornane and a non-nucleophilic base (e.g., diisopropylethylamine) are added.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to yield the N-0861 racemate.
Biological Activity and Mechanism of Action
N-0861 is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o).
Adenosine A1 Receptor Signaling Pathway
Activation of the adenosine A1 receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to various cellular responses. N-0861 blocks these effects by competitively binding to the receptor.
Caption: Adenosine A1 Receptor Signaling Pathway Antagonized by N-0861.
Receptor Binding Affinity and Selectivity
N-0861 exhibits high affinity for the adenosine A1 receptor and significantly lower affinity for other adenosine receptor subtypes, demonstrating its high selectivity.
Table 2: N-0861 Adenosine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| A1 | 10 | Bovine Brain | [1] |
| A2A | 6100 | Bovine Brain | [1] |
| A2B | Not reported | ||
| A3 | Not reported |
Selectivity (A2A/A1): 610-fold
Experimental Protocols
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of N-0861 for the adenosine A1 receptor.
Experimental Workflow:
Caption: Workflow for a Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Membranes from a cell line recombinantly expressing the human adenosine A1 receptor or from a tissue known to have high A1 receptor density (e.g., bovine brain cortex) are prepared by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled adenosine A1 receptor ligand (e.g., [³H]CCPA or [³H]DPCPX) and a range of concentrations of N-0861. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist or antagonist (e.g., theophylline).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of N-0861 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Electrophysiology in a Canine Model
This protocol outlines a functional assay to assess the in vivo antagonist activity of N-0861 at the adenosine A1 receptor in a canine model.
Experimental Workflow:
Caption: In Vivo Electrophysiology Experimental Workflow.
Detailed Methodology:
-
Animal Preparation: A mongrel dog is anesthetized, and catheters are inserted for drug administration and to record intracardiac electrograms, including the His bundle electrogram. A surface electrocardiogram is also recorded.
-
Baseline Adenosine Challenge: A baseline infusion of adenosine is administered to induce a transient atrioventricular (AV) block. The primary endpoint measured is the atria-to-His (A-H) interval, which reflects conduction time through the AV node.
-
N-0861 Administration: N-0861 racemate is administered intravenously at a specific dose.
-
Post-N-0861 Adenosine Challenge: After a suitable equilibration period, the adenosine infusion is repeated, and the A-H interval is measured again.
-
Data Analysis: The degree of prolongation of the A-H interval by adenosine before and after the administration of N-0861 is compared to determine the antagonist effect of N-0861. A significant reduction in the adenosine-induced A-H prolongation indicates A1 receptor antagonism.
Conclusion
N-0861 racemate is a well-characterized, potent, and selective adenosine A1 receptor antagonist. Its distinct pharmacological profile makes it an invaluable tool for in vitro and in vivo studies aimed at understanding the multifaceted roles of the adenosine A1 receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound. Further research may focus on the therapeutic potential of the individual enantiomers of N-0861 and its application in various disease models.
